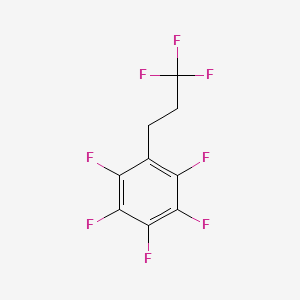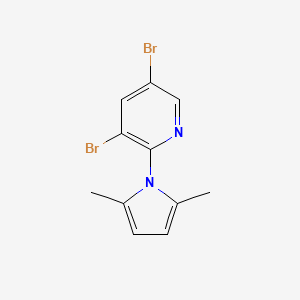
1-(1,1-Difluoropropyl)-4-methylbenzene
Vue d'ensemble
Description
1-(1,1-Difluoropropyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It features a benzene ring substituted with a 1,1-difluoropropyl group and a methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoropropyl)-4-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-methylbenzene (toluene) with 1,1-difluoropropyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Difluoropropyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the propyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products:
Substitution: Products may include hydroxylated or aminated derivatives.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include cyclohexane derivatives.
Applications De Recherche Scientifique
1-(1,1-Difluoropropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to the stability imparted by fluorine atoms.
Mécanisme D'action
The mechanism by which 1-(1,1-difluoropropyl)-4-methylbenzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- 1-(1,1-Difluoropropyl)-4-fluorobenzene
- 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
- 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene
Uniqueness: 1-(1,1-Difluoropropyl)-4-methylbenzene is unique due to the presence of both a methyl group and a difluoropropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds that may lack one of these substituents.
Propriétés
IUPAC Name |
1-(1,1-difluoropropyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-3-10(11,12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWYWPQEOYBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)










